molecular formula C10H15N3 B13286441 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13286441
M. Wt: 177.25 g/mol
InChI Key: NHFMMZYPEMDGFA-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-8-azabicyclo[321]octane is a heterocyclic compound that features a pyrazole ring fused to an azabicyclo[321]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a bicyclic amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and azabicyclic systems, such as:

Uniqueness

What sets 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its unique combination of the pyrazole ring and the azabicyclo[3.2.1]octane system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H15N3/c1-4-11-13(5-1)10-6-8-2-3-9(7-10)12-8/h1,4-5,8-10,12H,2-3,6-7H2

InChI Key

NHFMMZYPEMDGFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C=CC=N3

Origin of Product

United States

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